molecular formula C9H11BrO3S B8711220 3-[(3-Bromophenyl)sulfonyl]propan-1-ol

3-[(3-Bromophenyl)sulfonyl]propan-1-ol

Cat. No.: B8711220
M. Wt: 279.15 g/mol
InChI Key: XFTBJNSJUBGTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromophenyl)sulfonyl]propan-1-ol is an organic compound with the molecular formula C9H11BrO3S It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain that is further substituted with a bromophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)sulfonyl]propan-1-ol typically involves the reaction of 3-bromophenylsulfonyl chloride with propanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

3-Bromophenylsulfonyl chloride+PropanolThis compound+HCl\text{3-Bromophenylsulfonyl chloride} + \text{Propanol} \rightarrow \text{this compound} + \text{HCl} 3-Bromophenylsulfonyl chloride+Propanol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)sulfonyl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromophenylsulfonyl)propanal.

    Reduction: Formation of 3-(3-Phenylsulfonyl)propan-1-ol.

    Substitution: Formation of 3-(3-Azidophenylsulfonyl)propan-1-ol or 3-(3-Cyanophenylsulfonyl)propan-1-ol.

Scientific Research Applications

3-[(3-Bromophenyl)sulfonyl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)sulfonyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenylsulfonyl)propan-1-ol
  • 3-(4-Bromophenylsulfonyl)propan-1-ol
  • 3-(3-Chlorophenylsulfonyl)propan-1-ol

Uniqueness

3-[(3-Bromophenyl)sulfonyl]propan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

3-(3-bromophenyl)sulfonylpropan-1-ol

InChI

InChI=1S/C9H11BrO3S/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11/h1,3-4,7,11H,2,5-6H2

InChI Key

XFTBJNSJUBGTKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCO

Origin of Product

United States

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